
Benzyl 2-iodobenzoate
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Overview
Description
Benzyl 2-iodobenzoate is a useful research compound. Its molecular formula is C14H11IO2 and its molecular weight is 338.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis
Benzyl 2-iodobenzoate is widely utilized in organic synthesis due to its reactivity as an electrophile. It participates in various coupling reactions, including:
- Cross-Coupling Reactions: this compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, to form biaryl compounds. These reactions are crucial for synthesizing pharmaceuticals and agrochemicals.
- Nucleophilic Substitution Reactions: The iodine atom in this compound makes it susceptible to nucleophilic attack, allowing for the introduction of various nucleophiles, which can lead to the formation of diverse derivatives.
Table 1: Summary of Organic Reactions Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Suzuki Coupling | Pd catalyst, base | Biaryl compounds |
Sonogashira Coupling | Pd catalyst, alkyne | Alkynylated products |
Nucleophilic Substitution | Nucleophile (e.g., amines) | Substituted benzyl derivatives |
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Its derivatives have shown promise in targeting various biological pathways:
- Anticancer Activity: Research indicates that certain derivatives of this compound can inhibit specific cancer cell lines by interfering with key cellular processes. For instance, compounds derived from this scaffold have been designed to target anti-apoptotic proteins such as Bcl-2 family members, which are involved in cancer cell survival.
- Antimicrobial Properties: Some studies have demonstrated that this compound derivatives exhibit antimicrobial activity against various bacterial strains. This property is particularly valuable in developing new antibiotics.
Case Study: Anticancer Activity Evaluation
A recent study evaluated the anticancer potential of a series of this compound derivatives against human colorectal carcinoma cell lines (HCT116). The compounds were assessed using the Sulforhodamine B assay to determine their IC50 values.
Table 2: Anticancer Activity of this compound Derivatives
Compound ID | IC50 (µM) | Mechanism of Action |
---|---|---|
Compound A | 5.85 | Inhibition of Bcl-2 |
Compound B | 4.53 | Induction of apoptosis |
Compound C | >20 | No significant activity |
Material Science
This compound also finds applications in material science, particularly in the synthesis of polymers and nanomaterials. Its ability to act as a coupling agent facilitates the preparation of functionalized materials with enhanced properties.
- Polymer Synthesis: It can be used as a monomer or cross-linking agent in the production of polymeric materials with tailored functionalities.
- Nanomaterial Fabrication: The compound can serve as a precursor for synthesizing nanoparticles that exhibit unique optical or electronic properties.
Properties
Molecular Formula |
C14H11IO2 |
---|---|
Molecular Weight |
338.14 g/mol |
IUPAC Name |
benzyl 2-iodobenzoate |
InChI |
InChI=1S/C14H11IO2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
UKBDDEPFPQQLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.